molecular formula C12H20N4O2 B2964412 tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1391733-77-9

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2964412
CAS No.: 1391733-77-9
M. Wt: 252.318
InChI Key: RKOUWNPPKIJNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)9(6-13)7-14-16/h7H,4-6,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOUWNPPKIJNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)CN)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391733-77-9
Record name tert-butyl 3-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves a multi-step process. One common method includes the condensation of appropriate pyrazole derivatives with suitable amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. For instance, a solvent-free condensation/reduction reaction sequence can be employed, starting from pyrazole derivatives and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability. Specific details on industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Methyl-2-propyl-3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • Molecular Formula : C₁₂H₂₀N₄O₂
  • Molecular Weight : 252.318 g/mol
  • CAS Registry Number : 1391733-77-9
  • ChemSpider ID : 28601147
  • Key Features: A bicyclic structure comprising a pyrazolo[1,5-a]pyrazine core with a tert-butyl carbamate group at position 5 and an aminomethyl substituent at position 3 .

This compound is likely utilized as an intermediate in medicinal chemistry, given the pharmacological interest in dihydropyrazolo[1,5-a]pyrazine derivatives .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The dihydropyrazolo[1,5-a]pyrazine core is a versatile scaffold modified for diverse applications. Below is a comparative analysis of key analogs:

Key Comparative Insights

Substituent Reactivity and Applications: Aminomethyl Group (Target Compound): Introduces a primary amine, enabling salt formation, conjugation, or hydrogen bonding. This contrasts with bromo derivatives (e.g., CAS 1196154-25-2), which serve as intermediates for cross-coupling reactions . Trifluoromethyl and Aryl Groups: Enhance metabolic stability and lipophilicity, as seen in the 3-CF₃ analog () and aryl-substituted derivatives (). These modifications are common in CNS-targeting drug candidates .

Synthetic Methodologies: Cross-Coupling Reactions: Suzuki-Miyaura couplings (e.g., ) are prevalent for introducing aryl/heteroaryl groups. The target compound’s aminomethyl group may require protective strategies (e.g., Boc protection) during synthesis. Deprotection Steps: HCl-mediated tert-butyl carbamate removal () is a standard step for generating free amines or reactive sites.

Physicochemical Properties: Solubility: The target compound’s aminomethyl group likely improves aqueous solubility compared to tert-butyl or bromo analogs. For instance, the trifluoromethyl derivative () may exhibit lower solubility due to its hydrophobic CF₃ group. Molecular Weight and Stability: Bromo derivatives (MW ~302) are heavier and less stable under reducing conditions, whereas the target compound (MW 252) balances moderate size with polar functionality.

Biological Relevance: While direct biological data for the target compound are absent, analogs like the mGluR5 PAM VU0462807 () and mGluR2 NAMs () highlight the scaffold’s utility in neuroscience. The aminomethyl group could modulate target engagement or pharmacokinetics.

Biological Activity

tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolopyrazine class. This compound has garnered attention in pharmacological research due to its potential biological activities, including effects on various molecular targets involved in disease processes. The following article delves into the biological activity of this compound, summarizing key findings from diverse sources and presenting data in a structured format.

Molecular Characteristics

  • IUPAC Name : tert-butyl 3-(aminomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1391733-77-9

Structural Representation

The compound features a tert-butyl group, an aminomethyl group, and a dihydropyrazolopyrazine core, which contribute to its unique biological properties.

The biological activity of tert-butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways involved in various diseases.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses and neurodegenerative processes.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : Demonstrated potential in reducing oxidative stress markers in cellular models.
  • Neuroprotective Effects : Exhibits protective effects against neurotoxicity induced by amyloid-beta peptides in astrocytes .
  • Anti-inflammatory Properties : Reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated astrocytes .

In Vitro Studies

A study investigated the protective effects of tert-butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a significant reduction in cell death and inflammatory cytokine production when treated with the compound compared to untreated controls.

Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)Cell Viability (%)
Control150120100
Aβ Treatment30013060
Aβ + Compound18012585

In Vivo Studies

In vivo models have shown that the compound can reduce amyloid plaque formation and improve cognitive function in animal models of Alzheimer's disease. This suggests potential therapeutic applications for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl-protected pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology : Two primary approaches are documented:

  • Acid/Base-Mediated Deprotection : For example, treatment of intermediates with aqueous THF or HCl in ethyl acetate can yield tert-butyl-protected derivatives (e.g., 79% yield via aqueous THF vs. 60% via HCl in ethyl acetate) .
  • Catalytic Hydrogenation : Use of Pt/C under H₂ atmosphere in methanol at elevated temperatures (e.g., 50°C for 4 hours) to reduce nitro or other functional groups while preserving the tert-butyl carbamate .
    • Characterization : Post-synthesis validation typically employs 1^1H/13^13C NMR (e.g., δ 1.45 ppm for tert-butyl protons) and mass spectrometry (e.g., m/z 270 [M+H]⁺) to confirm structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • Spectroscopy : NMR (e.g., distinct shifts for tert-butyl, aminomethyl, and pyrazine moieties) and IR (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate group) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight and fragmentation patterns (e.g., m/z 214 corresponding to loss of tert-butoxycarbonyl group) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths (e.g., C–C bond lengths averaging 1.50 Å in related pyrazolo-pyrazine structures) .

Q. What solvents and conditions are optimal for purifying this compound?

  • Purification :

  • Chromatography : Silica gel column chromatography using gradients of ethyl acetate/hexane (e.g., 30–70% EA for polar intermediates) .
  • Recrystallization : Solvent pairs like dichloromethane/hexane yield high-purity crystals (e.g., >95% purity after triple saturation) .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields while minimizing side products?

  • Experimental Design :

  • Factorial Design : Use 2³ factorial experiments to test variables like temperature (20–50°C), solvent polarity (THF vs. EtOAc), and catalyst loading (1–5 mol%) .
  • In Situ Monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust reaction parameters dynamically .
    • Case Study : A 60% yield discrepancy between acid-mediated (HCl/EtOAc) and base-mediated (aqueous THF) deprotection routes highlights the need for pH and solvent optimization .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Analysis Framework :

  • Variable Temperature NMR : To distinguish dynamic effects (e.g., rotational barriers in tert-butyl groups) from structural anomalies .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) .
    • Example : Discrepancies in CH₂CO₂Me chemical shifts (δ 2.40 vs. δ 2.55) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) .

Q. What strategies mitigate decomposition during storage or handling?

  • Stability Protocols :

  • Storage : Anhydrous conditions under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the tert-butyl carbamate .
  • Handling : Avoid prolonged exposure to acidic/basic environments; use stabilizers like BHT (0.1% w/w) in polar solvents .

Q. How can computational tools enhance the study of this compound's reactivity?

  • Applications :

  • Reaction Simulation : COMSOL Multiphysics to model catalytic hydrogenation kinetics (e.g., H₂ diffusion rates in MeOH) .
  • Docking Studies : Molecular dynamics to predict interactions with biological targets (e.g., PDE inhibitors) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.